molecular formula C13H16BrN5O B7632549 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea

1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea

Cat. No. B7632549
M. Wt: 338.20 g/mol
InChI Key: CNLYEDCREPDDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that possesses unique biochemical and physiological properties, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. This results in a decrease in inflammation and tumor growth, as well as an increase in the susceptibility of bacterial and fungal strains to antibiotics.
Biochemical and Physiological Effects:
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to induce apoptosis in tumor cells, leading to a decrease in tumor growth. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for use in the development of novel therapeutic agents. Additionally, its ability to inhibit the growth of various bacterial and fungal strains makes it a potential candidate for use in the development of new antibiotics.
However, one of the limitations of using 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions for use in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea. One potential direction is the development of novel therapeutic agents based on its anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and to identify specific targets for its activity. Finally, research is needed to determine its potential for use in the development of new antibiotics.

Synthesis Methods

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea involves the reaction of 5-bromo-6-methylpyridin-2-amine with 3-(pyrazol-1-yl)propyl isocyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of novel therapeutic agents. Additionally, it has been shown to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O/c1-10-11(14)4-5-12(17-10)18-13(20)15-6-2-8-19-9-3-7-16-19/h3-5,7,9H,2,6,8H2,1H3,(H2,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLYEDCREPDDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)NCCCN2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea

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